molecular formula C16H14FNO4 B8561434 2-(4-Fluorobenzamido)-4-methoxy-3-methylbenzoic acid CAS No. 922520-23-8

2-(4-Fluorobenzamido)-4-methoxy-3-methylbenzoic acid

Cat. No. B8561434
M. Wt: 303.28 g/mol
InChI Key: VJOZYSDLFSYCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754105B2

Procedure details

LiOH (1M, 4 mL) was added to a solution of 2-(4-fluoro-benzoylamino)-4-methoxy-3-methyl-benzoic acid methyl ester (28) (870 mg, 2.7 mmol), in tetrahydrofuran (15 ml), water (7.5 ml) and methanol (7.5 ml). The mixture was heated to 50° C. for 4 h. Water (30 ml) was then added and the volume reduced to half. Acidification with acetic acid followed by filtration gave pure title compound (830 mg, 100%).
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
2-(4-fluoro-benzoylamino)-4-methoxy-3-methyl-benzoic acid methyl ester
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[Li+].[OH-].C[O:4][C:5](=[O:25])[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([CH3:14])[C:7]=1[NH:15][C:16](=[O:24])[C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=1.O.CO>O1CCCC1>[F:23][C:20]1[CH:21]=[CH:22][C:17]([C:16]([NH:15][C:7]2[C:8]([CH3:14])=[C:9]([O:12][CH3:13])[CH:10]=[CH:11][C:6]=2[C:5]([OH:25])=[O:4])=[O:24])=[CH:18][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
2-(4-fluoro-benzoylamino)-4-methoxy-3-methyl-benzoic acid methyl ester
Quantity
870 mg
Type
reactant
Smiles
COC(C1=C(C(=C(C=C1)OC)C)NC(C1=CC=C(C=C1)F)=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Acidification with acetic acid followed by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)NC2=C(C(=O)O)C=CC(=C2C)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 830 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.